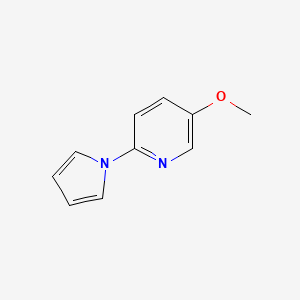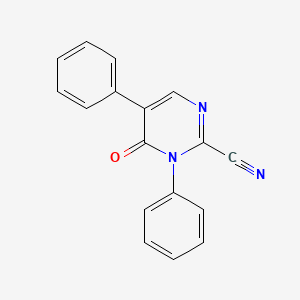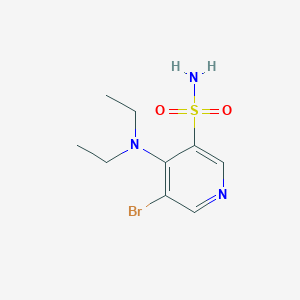
5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one: is an organic compound that features a furan ring substituted with an amino group, a hydroxyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a fluorophenyl-substituted keto acid, in the presence of an amino group donor and a hydroxyl group donor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the amino or hydroxyl groups.
科学的研究の応用
Biology: In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.
類似化合物との比較
- 5-Amino-2-(3-chlorophenyl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(3-bromophenyl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(3-methylphenyl)-4-hydroxyfuran-3(2H)-one
Comparison: Compared to its analogs, 5-Amino-2-(3-fluorophenyl)-4-hydroxyfuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
5-amino-2-(3-fluorophenyl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C10H8FNO3/c11-6-3-1-2-5(4-6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2 |
InChIキー |
KCWYHDAAPHQGSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2C(=O)C(=C(O2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






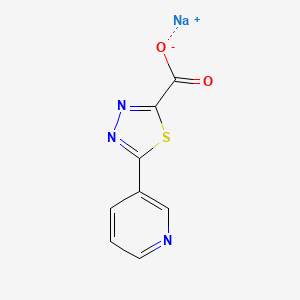


![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
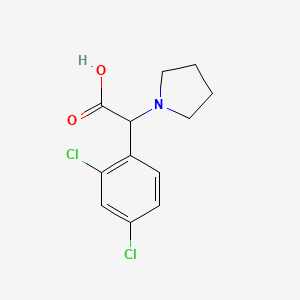
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)

